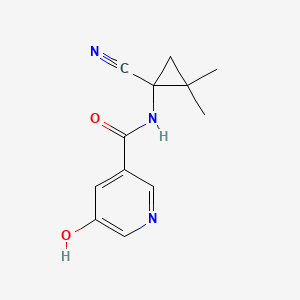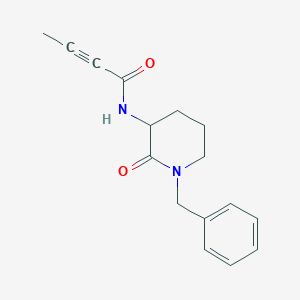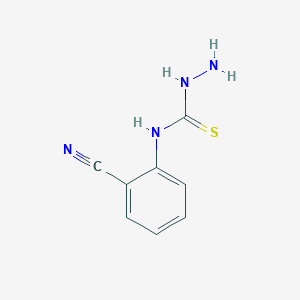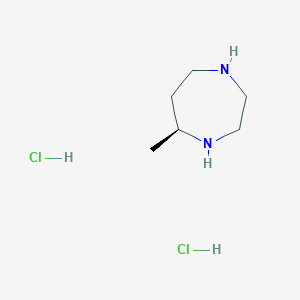![molecular formula C21H25N5O2 B2973608 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-36-4](/img/structure/B2973608.png)
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3-one core, which is a type of heterocyclic compound . This core is substituted with ethyl, phenyl, and 4-ethylpiperazine-1-carbonyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-c]pyridin-3-one core and the attachment of the ethyl, phenyl, and 4-ethylpiperazine-1-carbonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridin-3-one core is a bicyclic structure with nitrogen atoms incorporated into the rings. The phenyl group is a six-membered carbon ring, and the 4-ethylpiperazine-1-carbonyl group contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, the nitrogen atoms in the rings, and the phenyl group. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity and solubility .Scientific Research Applications
Anticancer and Anti-inflammatory Potential
A novel series of pyrazolopyrimidines derivatives, related structurally to the compound of interest, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds were screened for cytotoxicity against HCT-116 and MCF-7 cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) analysis provided insights into the potential therapeutic applications of these compounds in cancer and inflammatory diseases (Rahmouni et al., 2016).
Antibacterial Applications
Another study explored the synthesis of pyrazolopyrimidine derivatives with potential antibacterial properties. These compounds were characterized by NMR, IR, and HRMS techniques, and their antibacterial activity was evaluated, revealing significant efficacy. This research contributes to the understanding of pyrazolopyrimidines' role in developing new antibacterial agents (Rahmouni et al., 2014).
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl keto-esters and their derivatives has demonstrated the potential to increase the reactivity of enzymes such as cellobiase. This finding opens avenues for utilizing these compounds in biotechnological applications, including biomass conversion and bioenergy production (Abd & Awas, 2008).
Fluorescence Dyes for Bioimaging
Tetracyclic pyrazolopyridine-based coumarin chromophores have been synthesized for use as fluorescence dyes. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, demonstrating their utility in biological research and diagnostic imaging (Chen et al., 2012).
Multi-target Antipsychotic Agents
N-phenylpiperazine heterocyclic derivatives, encompassing a pyrazolo[3,4-b]pyridine core, have been designed as multi-target compounds for schizophrenia treatment. These compounds show promise for treating positive symptoms of schizophrenia without inducing cataleptogenic effects, highlighting their potential in neuropsychiatric therapy (Neves et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-23-10-12-25(13-11-23)20(27)17-14-24(4-2)15-18-19(17)22-26(21(18)28)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRXVCOZDCLVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)




![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)




![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)